molecular formula C10H16ClNO2 B13655942 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13655942
M. Wt: 217.69 g/mol
InChI Key: OLQRIJUTPCCOJG-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO2 It is a hydrochloride salt of an amine, characterized by the presence of methoxy groups attached to both the aromatic ring and the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the reduction of the nitrile group to an amine, followed by the formation of the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of methoxy groups enhances its ability to cross biological membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar structure with a methoxy group on the phenyl ring.

    2-(2-Methoxynaphthalen-1-yl)ethan-1-amine: Contains a naphthalene ring instead of a benzene ring.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different core structure.

Uniqueness

2-Methoxy-1-(2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of two methoxy groups and its specific ethanamine chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-methoxy-1-(2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-12-7-9(11)8-5-3-4-6-10(8)13-2;/h3-6,9H,7,11H2,1-2H3;1H

InChI Key

OLQRIJUTPCCOJG-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=C1OC)N.Cl

Origin of Product

United States

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